molecular formula C6H13NO2 B13895032 (R)-(1,4-Oxazepan-3-YL)methanol

(R)-(1,4-Oxazepan-3-YL)methanol

Cat. No.: B13895032
M. Wt: 131.17 g/mol
InChI Key: YWHVODPQYAPLHI-ZCFIWIBFSA-N
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Description

®-(1,4-Oxazepan-3-YL)methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the oxazepane family, which consists of seven-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-Oxazepan-3-YL)methanol typically involves the formation of the oxazepane ring followed by the introduction of the methanol group. One common method involves the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of ®-(1,4-Oxazepan-3-YL)methanol may involve more scalable and cost-effective methods. These methods can include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Oxazepan-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halides, amines, or other substituted derivatives.

Scientific Research Applications

®-(1,4-Oxazepan-3-YL)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(1,4-Oxazepan-3-YL)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The oxazepane ring can also interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1,4-Oxazepan-3-YL)methanol: The enantiomer of ®-(1,4-Oxazepan-3-YL)methanol, with similar chemical properties but different biological activity.

    1,4-Oxazepane: The parent compound without the methanol group.

    3-Hydroxy-1,4-oxazepane: A similar compound with a hydroxyl group at a different position.

Uniqueness

®-(1,4-Oxazepan-3-YL)methanol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(3R)-1,4-oxazepan-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2/t6-/m1/s1

InChI Key

YWHVODPQYAPLHI-ZCFIWIBFSA-N

Isomeric SMILES

C1CN[C@@H](COC1)CO

Canonical SMILES

C1CNC(COC1)CO

Origin of Product

United States

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